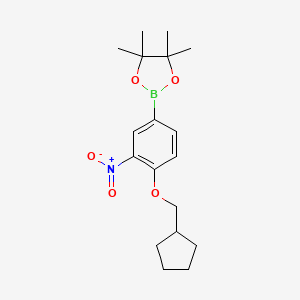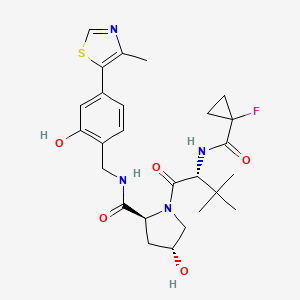
E3 ligase Ligand 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand 19 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ligase ligands that are used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins, making them valuable tools in drug discovery and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 19 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For example, the preparation of E3 ligase ligands often includes the use of primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: E3 ligase Ligand 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the ligand to enhance its binding affinity and specificity for the target protein.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions are modified ligands with improved properties for binding to E3 ligases. These modifications can include the addition of functional groups or the alteration of the ligand’s structure to enhance its efficacy .
科学研究应用
E3 ligase Ligand 19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to develop PROTACs that can selectively degrade target proteins. In biology, it aids in studying protein-protein interactions and cellular processes. In medicine, it has potential therapeutic applications for treating diseases such as cancer by targeting and degrading oncogenic proteins. In industry, it is used in the development of new drugs and therapeutic agents .
作用机制
The mechanism of action of E3 ligase Ligand 19 involves its binding to the E3 ligase enzyme, which then facilitates the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein substrates that are recognized by the E3 ligase .
相似化合物的比较
E3 ligase Ligand 19 can be compared to other similar compounds such as cereblon, von Hippel-Lindau, and mouse double minute 2 homolog ligands. These compounds also function as E3 ligase ligands and are used in the development of PROTACs. this compound is unique in its specific binding properties and the types of proteins it targets for degradation .
List of Similar Compounds:- Cereblon ligands
- Von Hippel-Lindau ligands
- Mouse double minute 2 homolog ligands
- Inhibitor of apoptosis proteins ligands
属性
分子式 |
C26H33FN4O5S |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21+/m1/s1 |
InChI 键 |
OKBLHQUBMCCFKE-LQWHRVPQSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


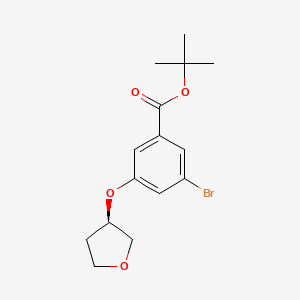
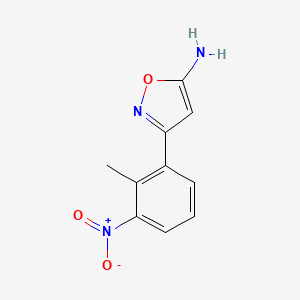
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
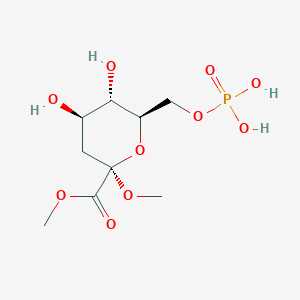

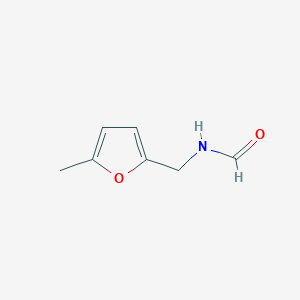
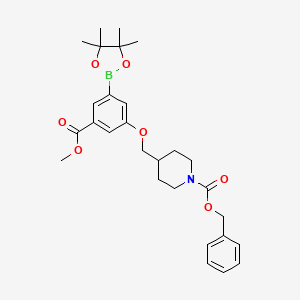
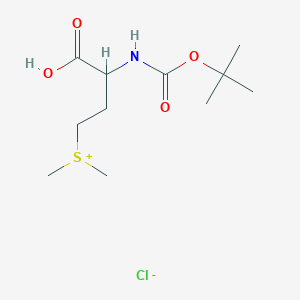
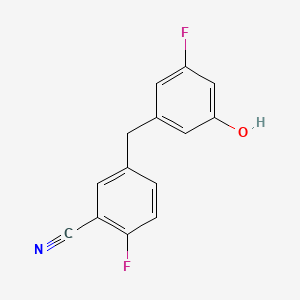
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
